molecular formula C22H22N6O3 B2698298 N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine CAS No. 946288-44-4

N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine

Cat. No.: B2698298
CAS No.: 946288-44-4
M. Wt: 418.457
InChI Key: IJBLWLPVIKEQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine is a chemical compound with a complex structure. It belongs to the class of N-arylpiperazines , which are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .

Scientific Research Applications

Electrophilic Amination of Amino Acids

  • Application : This research discusses the preparation of enantiopure N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids, a key reaction in the efficient electrophilic amination of N-benzyl amino acids. It involves the use of N-Boc-oxaziridine and accommodates various functional groups encountered in amino acid side chains (Hannachi et al., 2004).

Synthesis for Anti-HIV Activity

  • Application : The synthesis of new 5-substituted Piperazinyl-4-nitroimidazole Derivatives aimed at developing non-nucleoside reverse transcriptase inhibitors for anti-HIV activity. This includes the preparation of 2-Amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone (Al-Masoudi et al., 2007).

Synthesis of Pharmaceutically Useful Pyridopyrazines

  • Application : An alternative synthetic approach for preparing N-(arylethyl)piperazine-2,6-diones from 4-benzenesulfonyliminodiacetic acid and primary amines. This method is useful for transforming Piperazine-2,6-diones into pharmaceutically relevant pyridopyrazines or pyrazinoisoquinolines (Rao & Ramanathan, 2017).

Synthesis of N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine

  • Application : Development of a simple, efficient, and eco-friendly method for synthesizing N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives. This method offers advantages in terms of cost, reaction time, and functional group tolerance (Jadhav et al., 2018).

Anthelmintic Activity of N-Benzylidenepyridin-4-amines

  • Application : Investigating the anthelmintic activity of a series of synthesized N-benzylidenepyridin-4-amines on earthworms. This study helps in understanding the potential of these compounds as anthelmintic drugs (Dutta, 2014).

Synthesis of Eosinophil Infiltration Inhibitors

  • Application : The synthesis and evaluation of triazolo and imidazo pyridazines with cyclic amines for their antihistaminic activity and inhibitory effect on eosinophil infiltration. This research is significant for developing therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Properties

IUPAC Name

[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c29-22(18-6-8-19(9-7-18)28(30)31)27-14-12-26(13-15-27)21-11-10-20(24-25-21)23-16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBLWLPVIKEQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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